2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid
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Overview
Description
2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid is an organic compound that belongs to the class of cyanoacrylic acids It is characterized by the presence of a cyano group (-CN) and a nitrophenyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various cyano-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and nitrophenyl groups play a crucial role in binding to these targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-diphenylamino)phenylprop-2-enoic acid: Similar structure but with a diphenylamino group instead of a nitrophenyl group.
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid: Contains additional hydroxyl groups on the phenyl ring.
2-Cyano-3-(4-dimethylamino)phenylprop-2-enoic acid: Features a dimethylamino group instead of a nitrophenyl group .
Uniqueness
2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid is unique due to the presence of both a cyano group and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications, particularly in the development of functional materials and bioactive molecules.
Properties
CAS No. |
60951-74-8 |
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Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-cyano-3-(4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6N2O4/c11-6-8(10(13)14)5-7-1-3-9(4-2-7)12(15)16/h1-5H,(H,13,14) |
InChI Key |
WVRIVHWJJWXSTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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